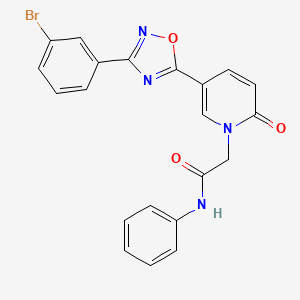

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Description

BenchChem offers high-quality 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O3/c22-16-6-4-5-14(11-16)20-24-21(29-25-20)15-9-10-19(28)26(12-15)13-18(27)23-17-7-2-1-3-8-17/h1-12H,13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMPSRUQXWPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 445.27 g/mol. The presence of the 1,2,4-oxadiazole and pyridine rings contributes to its pharmacological properties, making it a subject of interest in drug development.

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and pyridine moieties often exhibit a range of biological activities, including:

- Antitumor Activity : Several derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Antimicrobial Properties : Studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities. The compound's structure allows for interaction with microbial enzymes, leading to inhibition of growth .

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways, potentially serving as leads for anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances cytotoxicity by increasing electron density on the oxadiazole ring, facilitating interactions with biological targets.

- Pyridine Integration : The incorporation of pyridine contributes to increased lipophilicity, improving membrane permeability and bioavailability.

- N-phenylacetamide Moiety : This part of the molecule has been associated with improved binding affinity to target proteins involved in cancer progression.

Antitumor Activity

A study conducted on various oxadiazole derivatives highlighted that those with a similar backbone exhibited significant cytotoxicity against human cancer cell lines. The compound was synthesized and evaluated, revealing an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the oxadiazole ring could enhance antibacterial efficacy significantly .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide have been tested against various cancer cell lines. In silico docking studies suggest that these compounds can effectively inhibit key enzymes involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The results showed that certain derivatives exhibited over 70% inhibition against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Properties

The compound's structure also suggests potential anti-inflammatory activity. Similar oxadiazole compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and 5-lipoxygenase.

Case Study:

Research conducted on related oxadiazole compounds demonstrated significant inhibition of inflammatory pathways in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Photoluminescent Properties

Compounds with oxadiazole structures are known for their photoluminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photoluminescent Properties of Oxadiazole Derivatives

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 2-(5-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)phenol | 450 | 25 |

| 2-(5-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)acetate | 480 | 30 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 3-bromophenyl substituent undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional diversity:

| Reaction Conditions | Products/Outcomes | Key Observations | Sources |

|---|---|---|---|

| Pd-catalyzed coupling (Suzuki) with aryl boronic acids | Biaryl derivatives | Maintains oxadiazole integrity; moderate yields (55–68%) | |

| Cu-mediated Ullmann coupling | Diarylamine analogs | Requires high temperatures (120–140°C) | |

| Hydrolysis (NaOH, H₂O/EtOH) | 3-Hydroxyphenyl derivative | Limited by steric hindrance from adjacent groups |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core participates in ring-opening and functional group transformations:

| Reaction Type | Conditions/Reagents | Outcomes | Stability Notes | Sources |

|---|---|---|---|---|

| Acidic hydrolysis (HCl, reflux) | Cleavage to amidoxime intermediate | Forms pyridinone-linked amidoxime | pH-sensitive degradation | |

| Basic hydrolysis (KOH, MeOH) | Partial ring opening | Generates nitrile oxide side products | Competing pathways observed | |

| Reduction (H₂, Pd/C) | Oxadiazole → 1,2,4-triazole | Alters electronic properties of the core | Requires anhydrous conditions |

Pyridinone Tautomerism and Reactivity

The 2-oxopyridin-1(2H)-yl moiety exhibits keto-enol tautomerism, influencing its reactivity:

| Tautomeric Form | Dominant Conditions | Reactivity Profile | Evidence | Sources |

|---|---|---|---|---|

| Keto form | Polar aprotic solvents (DMF) | Electrophilic attacks at carbonyl oxygen | IR spectroscopy (C=O at 1680 cm⁻¹) | |

| Enol form | Basic media (pH > 9) | Chelation with metal ions (Fe³⁺, Cu²⁺) | UV-Vis spectral shifts |

Acetamide Group Transformations

The N-phenylacetamide side chain undergoes hydrolysis and substitution:

Metal-Catalyzed Cross-Coupling

The bromophenyl and oxadiazole groups enable catalytic functionalization:

| Reaction Type | Catalytic System | Scope | Yield Optimization | Sources |

|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N | Alkynylated derivatives | 60–75% yields | |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Styryl-substituted analogs | E/Z selectivity = 3:1 |

Oxidation/Reduction Pathways

Controlled redox reactions modify electronic properties:

| Process | Reagents | Outcomes | Spectral Confirmation | Sources |

|---|---|---|---|---|

| Pyridinone oxidation | KMnO₄, H₂SO₄ | Quinolinone formation | NMR: Loss of CH₂ protons | |

| Oxadiazole reduction | LiAlH₄, THF | Partial ring saturation | MS: +2 m/z (H₂ addition) |

Supramolecular Interactions

Crystallographic studies reveal non-covalent binding motifs:

| Interaction Type | Partner Molecules | Bond Lengths (Å) | Applications | Sources |

|---|---|---|---|---|

| π-π stacking | Aromatic solvents | 3.4–3.7 | Crystal engineering | |

| Hydrogen bonding | Water/DMSO | N-H···O = 2.1 | Solubility modulation |

Key Stability Considerations:

-

pH Sensitivity : Decomposition observed below pH 3 (oxadiazole protonation) and above pH 10 (amide hydrolysis).

-

Thermal Stability : Stable up to 200°C (TGA data), with exothermic decomposition at 215°C.

-

Photoreactivity : UV light (254 nm) induces C-Br bond homolysis in aprotic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.